What is 5-Amino-2-nitrobenzophenone-d5 used for in labs
What is 5-Amino-2-nitrobenzophenone-d5 used for in labs
An In-Depth Technical Guide to the Laboratory Applications of 5-Amino-2-nitrobenzophenone-d5
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 5-Amino-2-nitrobenzophenone-d5, a deuterated analog of a critical chemical intermediate. We will move beyond simple definitions to dissect its core applications in modern research, focusing on the mechanistic rationale behind its use in high-sensitivity bioanalytical assays and as a labeled building block in pharmaceutical synthesis. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of how stable isotope-labeled compounds drive precision and accuracy in the laboratory.
Foundational Principles: The "Why" of Deuteration
Before examining specific protocols, it is crucial to understand the foundational value of deuterium labeling. Deuterium (²H), a stable, non-radioactive isotope of hydrogen, contains an extra neutron. This doubles the mass of the hydrogen atom without significantly altering the molecule's chemical properties, such as its polarity, solubility, or reactivity in most biological systems. This subtle mass shift is the cornerstone of its utility.
In drug development, replacing hydrogen with deuterium at sites of metabolic activity can slow down enzymatic breakdown, a phenomenon known as the "Kinetic Isotope Effect." This can improve a drug's pharmacokinetic profile, potentially leading to lower, less frequent dosing and an improved safety profile.[1] In analytical chemistry, the mass difference provides a clear, unambiguous signal for mass spectrometry, making deuterated compounds the gold standard for use as internal standards.[2] 5-Amino-2-nitrobenzophenone-d5 serves both of these critical functions.
Core Application 1: The Stable Isotope Labeled (SIL) Internal Standard in Quantitative Bioanalysis
The most prevalent use of 5-Amino-2-nitrobenzophenone-d5 is as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of its non-deuterated counterpart, 5-Amino-2-nitrobenzophenone (ANB). ANB is a known precursor and a key metabolite/degradation product of the benzodiazepine drug nitrazepam.[3][4] Therefore, accurately measuring its concentration in biological matrices (e.g., plasma, urine) is essential for pharmacokinetic, toxicological, and forensic studies.
The Rationale: Why a SIL-IS is the Gold Standard
Quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to variations that can compromise accuracy. These include:
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Sample Matrix Effects: Components in biological fluids can suppress or enhance the ionization of the target analyte.
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Extraction Inefficiency: Analyte can be lost during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
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Instrumental Variability: Fluctuations in the mass spectrometer's performance can affect signal intensity.
A SIL-IS perfectly compensates for these variables. Because 5-Amino-2-nitrobenzophenone-d5 is chemically identical to the analyte, it experiences the exact same matrix effects and extraction losses. However, its 5-Dalton mass difference allows the mass spectrometer to detect it on a separate channel. By calculating the ratio of the analyte peak area to the SIL-IS peak area, all sources of variability are normalized, yielding highly accurate and precise quantification.
Experimental Workflow: Quantification of ANB in Human Plasma
This section details a standard protocol for quantifying ANB in plasma using 5-Amino-2-nitrobenzophenone-d5 as the internal standard.
Caption: Bioanalytical workflow for ANB quantification using a SIL-IS.
Step-by-Step Methodology
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Preparation of Standards: Prepare a calibration curve by spiking known concentrations of ANB into blank plasma. A separate quality control (QC) sample set is also prepared.
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Sample Preparation:
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To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of a working solution of 5-Amino-2-nitrobenzophenone-d5 (e.g., 100 ng/mL in methanol).
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Vortex briefly to mix.
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Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
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Vortex vigorously for 1 minute.
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Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
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Carefully transfer the supernatant to a clean autosampler vial for analysis.
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LC-MS/MS Analysis:
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LC System: Utilize a reverse-phase UPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
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Mobile Phase: Use a gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
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Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
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Detection: Use Multiple Reaction Monitoring (MRM) to track the precursor-to-product ion transitions for both the analyte and the internal standard.
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Data Presentation: Key Mass Spectrometry Parameters
The table below summarizes the critical MRM parameters for a typical assay. The +5 Da mass shift is clearly evident in the precursor ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 5-Amino-2-nitrobenzophenone (Analyte) | 243.1 | 121.1 | 25 | 100 |
| 5-Amino-2-nitrobenzophenone-d5 (IS) | 248.1 | 126.1 | 25 | 100 |
Core Application 2: Labeled Intermediate for Synthesis of Deuterated Pharmaceuticals
Beyond its role in analysis, 5-Amino-2-nitrobenzophenone-d5 is a crucial starting material for the synthesis of deuterated benzodiazepines, such as Nitrazepam-d5. The purpose of synthesizing a deuterated drug is to intentionally slow its metabolism, potentially creating a more effective therapeutic with an improved safety and dosing profile.[1][2]
Rationale: The Kinetic Isotope Effect in Drug Design
The C-H bond is weaker than the C-D bond. Cytochrome P450 enzymes, which are responsible for much of the drug metabolism in the body, often break C-H bonds as the rate-limiting step of metabolic clearance. By replacing key hydrogen atoms on the drug molecule with deuterium, the energy required for the enzyme to break these bonds increases. This slows the reaction rate, reducing the formation of metabolites and extending the drug's half-life in the body.
The "-d5" designation in 5-Amino-2-nitrobenzophenone-d5 indicates that five hydrogen atoms on the unsubstituted phenyl ring have been replaced with deuterium. When this labeled precursor is used to synthesize nitrazepam, those five deuterium atoms are carried through to the final drug product.
Representative Synthetic Workflow: Synthesis of Nitrazepam-d5
The following pathway illustrates how 5-Amino-2-nitrobenzophenone-d5 is used to produce Nitrazepam-d5. This is adapted from established synthesis methods for the non-deuterated compound.[5]
Caption: Synthetic pathway from the labeled precursor to Nitrazepam-d5.
Step-by-Step Methodology
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Acylation:
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Dissolve 5-Amino-2-nitrobenzophenone-d5 in a dry, aprotic solvent like chloroform under an inert atmosphere.[5]
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Slowly add chloroacetyl chloride and stir the reaction at a controlled temperature (e.g., 35°C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).
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Remove the solvent under reduced pressure to yield the intermediate, 2-(chloroacetamido)-5-nitrobenzophenone-d5.
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Cyclization:
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Dissolve the crude intermediate from the previous step in a suitable solvent such as methanol.
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Bubble ammonia gas through the solution or add a solution of ammonia in methanol.
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The ammonia acts as a nucleophile to displace the chloride and subsequently as a base to facilitate the intramolecular cyclization, forming the seven-membered diazepine ring.
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The resulting product, Nitrazepam-d5, can then be purified by recrystallization or column chromatography.
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The successful synthesis yields a final drug product that is intentionally heavier, designed for enhanced metabolic stability and ready for further investigation in preclinical and clinical studies.
Conclusion
5-Amino-2-nitrobenzophenone-d5 is a powerful and versatile tool for the modern laboratory. Its primary roles as a high-fidelity internal standard for quantitative bioanalysis and as a labeled building block for creating next-generation deuterated pharmaceuticals are indispensable. Understanding the principles behind stable isotope labeling allows researchers to leverage these compounds to achieve unparalleled accuracy in measurement and innovation in drug design.
References
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Keller, O., Steiger, N., & Sternbach, L. H. (1965). 2-amino-2'-halo-5-nitro benzophenones. U.S. Patent No. 3,203,990. Google Patents.
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